molecular formula C7H9NO B1666317 4-Amino-3-methylphenol CAS No. 2835-99-6

4-Amino-3-methylphenol

Cat. No. B1666317
CAS RN: 2835-99-6
M. Wt: 123.15 g/mol
InChI Key: QGNGOGOOPUYKMC-UHFFFAOYSA-N
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Description

4-Amino-3-methylphenol, also known as 2-Amino-5-hydroxytoluene, 4-Amino-m-cresol, or 4-Hydroxy-2-methylaniline, is a metabolite of 3-methyl-4-nitrophenol . It is a major metabolite of carcinogenic o-toluidine and causes DNA damage in the presence of Cu (II) .


Molecular Structure Analysis

The molecular formula of 4-Amino-3-methylphenol is C7H9NO . Its molecular weight is 123.1525 . The structure of the compound includes an aromatic ring with a hydroxyl (-OH) and an amino (-NH2) group, as well as a methyl (-CH3) group .


Physical And Chemical Properties Analysis

4-Amino-3-methylphenol is a solid substance with a melting point of 176-179 °C (lit.) . It is suitable for HPLC and gas chromatography (GC) techniques .

Scientific Research Applications

Organic Building Blocks

4-Amino-3-methylphenol is used as an organic building block in the synthesis of various organic compounds . It’s a versatile reagent that can be used to construct a wide range of chemical structures.

Metabolite of Carcinogenic Compounds

This compound is a major metabolite of carcinogenic o-toluidine . It’s used in research to understand the metabolic pathways of o-toluidine and its role in carcinogenesis.

DNA Damage Studies

4-Amino-3-methylphenol has been found to cause DNA damage in the presence of Cu (II) . This makes it useful in studying DNA damage mechanisms and the role of metal ions in this process.

Synthesis of Tweezer-Molecules

This compound has been used in the synthesis of a new type of tweezer-molecule . In this application, a strongly preferred binding conformation is generated by convergent, intramolecular hydrogen bonding.

Analytical Standard

4-Amino-3-methylphenol is used as an analytical standard in various chemical analyses . It can be used in techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), providing a reference for identifying and quantifying other substances.

Safety and Hazards

4-Amino-3-methylphenol is classified as Acute Tox. 4 Oral, Aquatic Acute 1, Eye Irrit. 2, and Skin Irrit. 2 . It is harmful if swallowed, causes skin irritation, and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .

Mechanism of Action

Target of Action

It is known to be a metabolite of 3-methyl-4-nitrophenol , which suggests that it may interact with similar biological targets.

Mode of Action

It is known to cause DNA damage in the presence of Cu (II) , indicating that it may interact with DNA or associated proteins.

Biochemical Pathways

Given its role as a metabolite of 3-methyl-4-nitrophenol , it may be involved in similar biochemical pathways.

Result of Action

4-Amino-3-methylphenol is known to cause DNA damage in the presence of Cu (II) . This suggests that it may have genotoxic effects, potentially leading to mutations and other genetic alterations.

properties

IUPAC Name

4-amino-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNGOGOOPUYKMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2049262
Record name 4-Amino-m-cresol
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Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-methylphenol

CAS RN

2835-99-6
Record name 4-Amino-3-methylphenol
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Record name 4-Amino-m-cresol
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Record name 4-Amino-3-methylphenol
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Record name Phenol, 4-amino-3-methyl-
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Record name 4-Amino-m-cresol
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Record name 4-amino-m-cresol
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Record name 4-AMINO-M-CRESOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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